molecular formula C9H19BO2 B14486246 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane CAS No. 63689-74-7

2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14486246
CAS No.: 63689-74-7
M. Wt: 170.06 g/mol
InChI Key: PJTAILSYTAOBJN-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring structure, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 2,3-dimethylbutan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides.

    Substitution: The boron atom in the dioxaborinane ring can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are employed.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of boron-containing biomolecules and their interactions.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The dioxaborinane ring structure also allows for unique reactivity patterns, enabling the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbutan-2-yl boronic acid
  • 2,3-Dimethylbutan-2-yl borate ester
  • 2,3-Dimethylbutan-2-yl borohydride

Uniqueness

2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds. This uniqueness makes it valuable in specific applications where traditional boronic acids or borate esters may not be suitable.

Properties

CAS No.

63689-74-7

Molecular Formula

C9H19BO2

Molecular Weight

170.06 g/mol

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-1,3,2-dioxaborinane

InChI

InChI=1S/C9H19BO2/c1-8(2)9(3,4)10-11-6-5-7-12-10/h8H,5-7H2,1-4H3

InChI Key

PJTAILSYTAOBJN-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C(C)(C)C(C)C

Origin of Product

United States

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